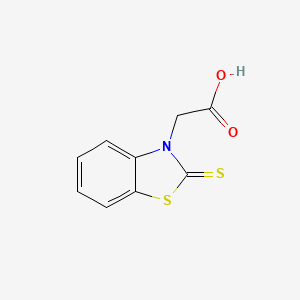

(2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Vue d'ensemble

Description

(2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a thioxo group (a sulfur atom double-bonded to a carbon atom) and an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid typically involves the reaction of 2-aminobenzenethiol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring. The general reaction scheme is as follows:

Starting Materials: 2-aminobenzenethiol and chloroacetic acid.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or water, and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic reaction as described above but is optimized for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

(2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The acetic acid moiety can undergo substitution reactions, such as esterification or amidation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as alcohols or amines can be used for esterification or amidation reactions, respectively.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Substitution: Esters or amides.

Applications De Recherche Scientifique

Synthesis of (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with thioketones or thiocarbonyl compounds. Various methods have been developed to enhance yield and efficiency, including microwave-assisted synthesis, which has shown promising results in producing high yields in shorter reaction times .

Antimicrobial Activity

Research indicates that compounds derived from this compound exhibit significant antimicrobial properties. In a study evaluating the antimicrobial efficacy against various bacterial strains, several derivatives demonstrated higher activity compared to standard antibiotics like cefotaxime and fluconazole. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4 to 20 μmol L, indicating potent antibacterial effects .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has shown activity against multiple cancer cell lines including renal cancer, non-small cell lung cancer, and ovarian cancer. For instance, one derivative was reported to have logGI50 values of -5.38 and -4.45 against specific tumor cell lines, indicating its effectiveness in inhibiting tumor growth . The mechanism of action appears to involve the induction of apoptosis in cancer cells and the inhibition of cell proliferation.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activity. This is crucial for protecting cells from oxidative stress and may contribute to its overall therapeutic potential. Studies have demonstrated that certain derivatives can effectively scavenge free radicals and protect DNA from oxidative damage .

Case Study 1: Anticancer Efficacy

In a controlled study involving various synthesized derivatives of this compound, researchers assessed their cytotoxic effects on a panel of 60 human tumor cell lines. The results indicated that several compounds exhibited selective toxicity towards specific cancer types, with some derivatives achieving significant growth inhibition rates .

| Compound | Cancer Cell Line | LogGI50 | LogTGI |

|---|---|---|---|

| 3d | Renal Cancer RXF 393 | -5.38 | -4.45 |

| 5c | Ovarian Cancer IGROV1 | -4.59 | N/A |

| 3h | Non-Small Cell Lung Cancer HOP-92 | 0.74 | N/A |

Case Study 2: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of several derivatives based on this compound against common bacterial strains. The results highlighted the superior activity of certain compounds compared to conventional antibiotics:

| Compound | Bacterial Strain | MIC (μmol L) |

|---|---|---|

| 7a | Staphylococcus aureus | 4 |

| 7b | Escherichia coli | 10 |

| 7c | Pseudomonas aeruginosa | 12 |

Mécanisme D'action

The mechanism of action of (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thioxo group and benzothiazole ring are thought to play key roles in its biological activity. Studies have shown that the compound can interact with enzymes and receptors, leading to changes in cellular processes.

Comparaison Avec Des Composés Similaires

(2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid can be compared with other benzothiazole derivatives, such as:

2-mercaptobenzothiazole: Similar structure but lacks the acetic acid moiety.

Benzothiazole-2-carboxylic acid: Similar structure but lacks the thioxo group.

2-aminobenzothiazole: Similar structure but lacks both the thioxo group and acetic acid moiety.

The presence of both the thioxo group and acetic acid moiety in this compound makes it unique and contributes to its distinct chemical and biological properties.

Activité Biologique

(2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring system with a thioxo group, which is significant for its biological activity. The structural formula can be represented as follows:

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The thioxo and benzothiazole moieties are thought to play crucial roles in mediating these interactions.

Anticancer Properties

Numerous studies have reported the anticancer potential of this compound. Notably:

- Cell Line Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including renal cancer, non-small cell lung cancer, and ovarian cancer. For instance, derivatives of benzothiazole exhibited logGI50 values indicating strong antiproliferative effects .

Antimicrobial Activity

The compound also displays notable antimicrobial properties:

- Inhibition Studies : It has been shown to inhibit the growth of various bacterial and fungal strains, with minimal inhibitory concentrations (MIC) ranging from 15.6 μg/mL to 50 μg/mL against pathogens such as Candida albicans and Escherichia coli .

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties that protect cellular components from oxidative damage. This activity is crucial in mitigating the effects of reactive oxygen species (ROS), which are implicated in various diseases .

Study on Antitumor Activity

A study evaluated a series of benzothiazole derivatives for their antitumor activity against several human cancer cell lines. The results demonstrated that compounds containing the thioxo group exhibited enhanced cytotoxicity compared to their non-thioxo counterparts .

Synthesis and Biological Evaluation

In another investigation, researchers synthesized novel derivatives of this compound and assessed their biological activities. These derivatives showed promising results with higher efficacy against cancer cells compared to standard chemotherapeutics like doxorubicin .

Propriétés

IUPAC Name |

2-(2-sulfanylidene-1,3-benzothiazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c11-8(12)5-10-6-3-1-2-4-7(6)14-9(10)13/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQJZSIWWOBJKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=S)S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325947 | |

| Record name | (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59794-34-2 | |

| Record name | NSC522074 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.